molecular formula C14H8ClN3O4S B5123068 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B5123068
M. Wt: 349.7 g/mol
InChI Key: GRBQJKOGEWERKN-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrofuran moiety, and a chlorophenyl group This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form 4-(4-chlorophenyl)-1,3-thiazole.

    Nitration of Furan: The nitrofuran moiety can be introduced by nitrating furan-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrofuran derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves multiple pathways:

    Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis or interfere with bacterial DNA replication.

    Antiviral Activity: It may inhibit viral replication by targeting viral enzymes or proteins.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine: Another compound with a chlorophenyl group and a heterocyclic ring, known for its potent biological activities.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A compound with a similar structure that exhibits antiviral and antimicrobial properties.

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to the combination of the thiazole ring and nitrofuran moiety, which imparts a broad spectrum of biological activities

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4S/c15-9-3-1-8(2-4-9)10-7-23-14(16-10)17-13(19)11-5-6-12(22-11)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBQJKOGEWERKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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